molecular formula C9H9N5O2 B11058571 Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-

Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-

Cat. No.: B11058571
M. Wt: 219.20 g/mol
InChI Key: NPPPNPAMRPPBBK-UHFFFAOYSA-N
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Description

Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of amino groups at positions 2 and 6, a hydroxyl group at position 4, and a furfurylideneamino group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- typically involves the condensation of 2,6-diaminopyrimidin-4-ol with furfural. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidin-4-one derivatives, while reduction could produce various amino alcohols.

Scientific Research Applications

Chemistry: Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and viral infections, making it a candidate for drug development.

Industry: In the industrial sector, Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The furfurylideneamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison: Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)- is unique due to the presence of the furfurylideneamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity to certain enzymes and shows enhanced biological activity.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2,4-diamino-5-(furan-2-ylmethylideneamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O2/c10-7-6(8(15)14-9(11)13-7)12-4-5-2-1-3-16-5/h1-4H,(H5,10,11,13,14,15)

InChI Key

NPPPNPAMRPPBBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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